![molecular formula C11H14N6 B1481627 7-(azidomethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098025-53-5](/img/structure/B1481627.png)
7-(azidomethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(Azidomethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a synthetic compound that has been studied for its potential applications in a variety of biochemical and physiological processes. It is a member of the imidazo[1,2-b]pyrazole family and has been used in the synthesis of various other compounds. In addition, this compound has been studied for its potential to act as an inhibitor of various enzymes and has also been investigated for its potential role in the regulation of gene expression.
Scientific Research Applications
Synthesis and Structural Characterization
- Imidazo[1,2-b]pyrazole derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this scaffold in organic synthesis. For instance, the intermolecular aza-Wittig reaction has been employed to produce pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, showcasing the chemical utility of these compounds (Barsy & El-Rady, 2006). Additionally, the synthesis and crystal structure of certain imidazo[1,2-b]pyrazole compounds have been reported, providing insights into their molecular configurations and enhancing the understanding of their chemical properties (Li et al., 2009).
Biological Activities and Applications
- The exploration of imidazo[1,2-b]pyrazole derivatives in biological activities has been significant. Research on novel 3,7-bis(arylazo)-2,6-diphenyl-1H-imidazo-[1,2-b]pyrazoles, for example, has contributed to the understanding of their photophysical properties and potential applications in biological systems (Shawali et al., 2002). Similarly, the antimicrobial activity of some imidazo[1,2-a]pyrazine-2-carboxamide derivatives underscores the potential of imidazo[1,2-b]pyrazole compounds in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Advanced Synthesis Techniques
- Advanced synthesis techniques have been applied to the development of imidazo[1,2-b]pyrazole derivatives, highlighting their importance in the field of chemical research. Methods such as microwave-assisted synthesis have facilitated the efficient production of these compounds, further broadening their applicability in scientific research (Prasad et al., 2018).
Photophysical Studies
- The study of competing pathways in the phototransposition of pyrazoles into imidazoles has provided valuable insights into the photophysical behavior of these compounds, which could inform their potential applications in photochemical and photobiological processes (Barltrop et al., 2016).
properties
IUPAC Name |
7-(azidomethyl)-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-15-13-6-10-7-14-17-5-4-16(11(10)17)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUZMUMVTQGSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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